N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide, commonly known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MPAA is a piperidine derivative that has been synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of MPAA is not fully understood, but it is believed to act on the GABAergic system in the brain. MPAA has been found to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This results in a decrease in neuronal excitability, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
MPAA has been found to have various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. MPAA has also been found to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes. In animal models of Parkinson's disease, MPAA has been found to increase the levels of dopamine in the brain, leading to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPAA in lab experiments is its potential therapeutic properties, which can be studied for various diseases and disorders. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are various future directions for the research of MPAA. One area of research is the study of its potential therapeutic effects in various diseases and disorders, such as Parkinson's disease, Alzheimer's disease, and anxiety disorders. Another area of research is the study of its mechanism of action, which can help in the development of more effective therapies. Additionally, the synthesis of analogs of MPAA can be studied to improve its therapeutic properties.
Synthesemethoden
The synthesis of MPAA involves a series of chemical reactions that require the use of various reagents and solvents. The first step involves the reaction of 2-methoxybenzoyl chloride with piperidine in the presence of a base to form 1-(2-methoxybenzoyl)piperidine. This compound is then reacted with propargyl bromide in the presence of a base to form N-[1-(2-methoxybenzoyl)piperidin-4-yl]prop-2-yn-1-amine. Finally, this compound is reacted with acetic anhydride in the presence of a catalyst to form MPAA.
Wissenschaftliche Forschungsanwendungen
MPAA has been found to have potential therapeutic properties in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anxiolytic effects. MPAA has also been found to have a neuroprotective effect in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-16(20)18-14-8-10-19(11-9-14)17(21)12-13-6-4-5-7-15(13)22-2/h3-7,14H,1,8-12H2,2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKCXTALYPWVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(CC2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.